molecular formula C11H18N2O2S B13937358 3-Amino-N-(tert-butyl)-5-methylbenzenesulfonamide

3-Amino-N-(tert-butyl)-5-methylbenzenesulfonamide

Cat. No.: B13937358
M. Wt: 242.34 g/mol
InChI Key: RSAOQBRMLFRGFW-UHFFFAOYSA-N
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Description

3-Amino-N-(tert-butyl)-5-methylbenzenesulfonamide is a sulfonamide derivative with the molecular formula C10H16N2O2S. This compound is known for its versatility and has been utilized in various scientific applications, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(tert-butyl)-5-methylbenzenesulfonamide typically involves the protection of amino groups using tert-butyl carbamates. The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst allows a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of protective groups and catalysts to achieve the desired chemical structure efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(tert-butyl)-5-methylbenzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include di-tert-butyl dicarbonate for protection, and various oxidizing and reducing agents for specific transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions may produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-N-(tert-butyl)-5-methylbenzenesulfonamide is unique due to its specific structure, which allows it to act as an effective enzyme inhibitor in various biochemical pathways. Its versatility and effectiveness in different scientific applications make it a valuable compound for research and industrial use .

Properties

IUPAC Name

3-amino-N-tert-butyl-5-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2S/c1-8-5-9(12)7-10(6-8)16(14,15)13-11(2,3)4/h5-7,13H,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSAOQBRMLFRGFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)NC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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